molecular formula C11H16N2O3 B1518124 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid CAS No. 896048-76-3

1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1518124
CAS No.: 896048-76-3
M. Wt: 224.26 g/mol
InChI Key: JLJLSVZPHCBNGL-UHFFFAOYSA-N
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Description

1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid is an intriguing compound known for its unique structure, featuring a pyrrole ring attached to a morpholine group via an ethyl linker. This compound is of considerable interest due to its diverse applications in various scientific domains, including chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through several synthetic routes:

  • Route 1: : Starting from pyrrole-2-carboxylic acid, the compound can be synthesized by nucleophilic substitution reactions involving 2-bromoethylmorpholine under controlled conditions.

  • Route 2: : Another method includes the use of a palladium-catalyzed cross-coupling reaction between 2-iodopyrrole and 2-(morpholin-4-yl)ethylboronic acid.

  • Route 3: : In situ generation of 1H-pyrrole-2-carboxylic acid and subsequent reaction with morpholine in the presence of an alkylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves continuous flow synthesis, ensuring high efficiency and yield. This method utilizes automated reactors under optimal temperature and pressure conditions, streamlining the production process.

Types of Reactions it Undergoes

This compound participates in various chemical reactions, including:

  • Oxidation: : Oxidative reactions using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reductive processes involving agents such as sodium borohydride to yield reduced forms of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions depending on the desired functionalization of the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid at elevated temperatures.

  • Reduction: : Sodium borohydride in methanol under ambient conditions.

  • Substitution: : Bromination agents in the presence of catalysts like palladium.

Major Products Formed from These Reactions

  • Oxidation: : Oxidized pyrrole derivatives.

  • Reduction: : Reduced morpholine-containing compounds.

  • Substitution: : Functionalized pyrrole derivatives with various substituents.

Scientific Research Applications

This compound finds significant applications in several fields:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of complex molecular architectures.

  • Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies and protein interactions.

  • Medicine: : Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceutical agents.

  • Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily proteins and enzymes. The morpholine group enhances binding affinity due to its nitrogen atoms, facilitating interactions with active sites of enzymes or receptors. Pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Similar Compounds

  • 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carboxylic acid

  • 1-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxylic acid

Uniqueness: : 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid stands out due to its unique positioning of the carboxylic acid group on the pyrrole ring, which influences its reactivity and interaction with biological targets. The ethyl linkage to the morpholine group also contributes to its distinct chemical behavior and application potential.

This compound offers a vast array of applications and continues to be a valuable subject of study in various scientific fields, showcasing its versatility and significance.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-11(15)10-2-1-3-13(10)5-4-12-6-8-16-9-7-12/h1-3H,4-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLSVZPHCBNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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